molecular formula C17H24N4O4S B5859406 N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide

Cat. No. B5859406
M. Wt: 380.5 g/mol
InChI Key: HBCDIRRXYXJVHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, commonly known as NPS-2143, is a potent and selective calcium-sensing receptor (CaSR) antagonist. It was first discovered in 2001 and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

NPS-2143 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of hyperparathyroidism, osteoporosis, and certain types of cancer. In addition, NPS-2143 has been shown to have potential as a treatment for cardiovascular diseases, such as hypertension and heart failure.

Mechanism of Action

NPS-2143 exerts its effects by selectively blocking the calcium-sensing receptor (N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide). The N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide is a G protein-coupled receptor that is widely expressed in various tissues, including the parathyroid gland, kidney, bone, and cardiovascular system. By blocking the N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, NPS-2143 inhibits the release of parathyroid hormone, reduces calcium reabsorption in the kidney, and decreases bone resorption. In addition, NPS-2143 has been shown to have direct effects on the cardiovascular system, including vasodilation and inhibition of cardiac hypertrophy.
Biochemical and Physiological Effects:
NPS-2143 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that NPS-2143 inhibits the proliferation and migration of cancer cells, induces apoptosis, and decreases the expression of angiogenic factors. In vivo studies have shown that NPS-2143 reduces bone resorption and improves bone mineral density in animal models of osteoporosis. In addition, NPS-2143 has been shown to have direct effects on the cardiovascular system, including vasodilation and inhibition of cardiac hypertrophy.

Advantages and Limitations for Lab Experiments

One of the major advantages of using NPS-2143 in lab experiments is its potency and selectivity for the N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide. This allows for precise modulation of N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide activity without affecting other signaling pathways. However, one limitation of using NPS-2143 is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on NPS-2143. One area of interest is the development of more potent and selective N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide antagonists for use in clinical settings. Another area of research is the investigation of the role of the N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide in various diseases, including cancer, cardiovascular disease, and metabolic disorders. Finally, there is potential for the development of NPS-2143 as a therapeutic agent for the treatment of hyperparathyroidism, osteoporosis, and other related disorders.
Conclusion:
In conclusion, N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, or NPS-2143, is a potent and selective calcium-sensing receptor antagonist that has shown promising results in various fields of medicine. Its mechanism of action involves the selective blocking of the N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide, which has effects on the parathyroid gland, kidney, bone, and cardiovascular system. NPS-2143 has a range of biochemical and physiological effects and has potential as a therapeutic agent for the treatment of hyperparathyroidism, osteoporosis, and certain types of cancer. Further research is needed to fully understand the potential of NPS-2143 and its role in various diseases.

Synthesis Methods

The synthesis of NPS-2143 involves the reaction of 4-(1-pyrrolidinylcarbonyl)-1-piperazine with 4-chlorobenzenesulfonyl chloride, followed by the addition of acetic anhydride. The product is then purified by column chromatography to obtain NPS-2143 as a white solid. The overall yield of the synthesis is approximately 30%.

properties

IUPAC Name

N-[4-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-14(22)18-15-4-6-16(7-5-15)26(24,25)21-12-10-20(11-13-21)17(23)19-8-2-3-9-19/h4-7H,2-3,8-13H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCDIRRXYXJVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[4-(Pyrrolidine-1-carbonyl)-piperazine-1-sulfonyl]-phenyl}-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.